(S,R,S)-AHPC-CO-C9-NH2 (hydrochloride)
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Overview
Description
(S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) is a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and proteolysis-targeting chimeras (PROTAC) technology . This compound is known for its role in the degradation of specific proteins, making it a valuable tool in biochemical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
(S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a ligand in the synthesis of complex molecules and in catalysis.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases involving protein dysregulation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) involves its binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) and other proteins regulated by the VHL complex .
Comparison with Similar Compounds
Similar Compounds
(S,S,S)-AHPC hydrochloride: An inactive derivative used as a negative control.
(S,R,S)-AHPC-PEG3-NH2 hydrochloride: A similar compound with a polyethylene glycol linker.
(S,R,S)-AHPC-PEG2-NH2 hydrochloride: Another variant with a shorter polyethylene glycol linker.
Uniqueness
(S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) is unique due to its specific stereochemistry and functional groups, which confer high affinity and selectivity for the VHL protein. This makes it particularly effective in PROTAC technology for targeted protein degradation .
Properties
Molecular Formula |
C32H50ClN5O4S |
---|---|
Molecular Weight |
636.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C32H49N5O4S.ClH/c1-22-28(42-21-35-22)24-15-13-23(14-16-24)19-34-30(40)26-18-25(38)20-37(26)31(41)29(32(2,3)4)36-27(39)12-10-8-6-5-7-9-11-17-33;/h13-16,21,25-26,29,38H,5-12,17-20,33H2,1-4H3,(H,34,40)(H,36,39);1H/t25-,26+,29-;/m1./s1 |
InChI Key |
CXWPAWUFEPOOLS-DDLJGEAHSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCN)O.Cl |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCN)O.Cl |
Origin of Product |
United States |
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